molecular formula C6H8 B14744721 Bicyclo(2.2.0)hex-2-ene CAS No. 3097-63-0

Bicyclo(2.2.0)hex-2-ene

Cat. No.: B14744721
CAS No.: 3097-63-0
M. Wt: 80.13 g/mol
InChI Key: WLDBDXRXMDBHHW-UHFFFAOYSA-N
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Description

Bicyclo(2.2.0)hex-2-ene is a unique organic compound characterized by its bicyclic structure, which consists of two fused cyclobutane rings. This compound is known for its structural simplicity and relatively low molecular symmetry, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo(2.2.0)hex-2-ene can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of ethylene to cyclobutene under high-pressure conditions. Another method includes the photochemical reaction of 1,3-butadiene, which undergoes a [2+2] cycloaddition to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-pressure reactors to facilitate the [2+2] cycloaddition reactions. The process is optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.0)hex-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Bromine, chlorine.

Major Products Formed

Scientific Research Applications

Bicyclo(2.2.0)hex-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo(2.2.0)hex-2-ene involves the selective activation of its C–C bonds under mechanical force. This activation leads to different reaction pathways, including retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions. The selective coupling of force to the targeted C–C bonds is crucial for these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to undergo multiple reaction pathways under mechanical force, making it a valuable mechanophore in polymer mechanochemistry. Its structural simplicity and low molecular symmetry further enhance its utility in various chemical studies .

Properties

CAS No.

3097-63-0

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

bicyclo[2.2.0]hex-2-ene

InChI

InChI=1S/C6H8/c1-2-6-4-3-5(1)6/h1-2,5-6H,3-4H2

InChI Key

WLDBDXRXMDBHHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C=C2

Origin of Product

United States

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